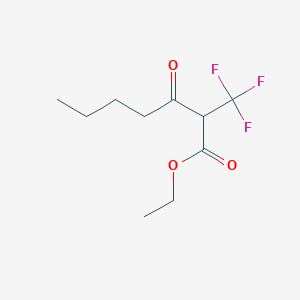
Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate is an organic compound with a complex structure that includes cyano groups, trifluoromethyl groups, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate typically involves the reaction of a suitable precursor with malononitrile and trifluoromethylating agents. One common method involves the nucleophilic aromatic substitution (SNAr) of halogenated precursors with malononitrile in the presence of a base such as sodium hydride (NaH) in a solvent like 1,3-dimethyl-2-imidazolidinone (DMI) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and solvents like DMI are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Pharmaceuticals: It is investigated for its potential use in drug development due to its bioactive properties.
Chemical Sensors: The compound’s reactivity and stability make it suitable for use in chemical sensors and detection systems.
Mécanisme D'action
The mechanism of action of Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its cyano and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(dicyanomethyl)-3,3,3-trifluoropropanoate
- Methyl 2-(cyanoethyl)-3,3,3-trifluoro-2-methylpropanoate
- Methyl 2-(dicyanomethyl)-3,3,3-trifluorobutanoate
Uniqueness
Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C8H7F3N2O2 |
|---|---|
Poids moléculaire |
220.15 g/mol |
Nom IUPAC |
methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate |
InChI |
InChI=1S/C8H7F3N2O2/c1-7(6(14)15-2,8(9,10)11)5(3-12)4-13/h5H,1-2H3 |
Clé InChI |
SAEYADQVXMVSEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C#N)C#N)(C(=O)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



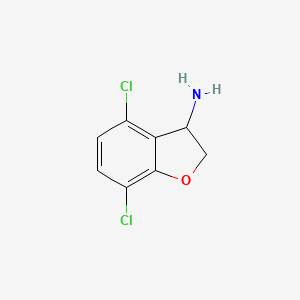

![6-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid](/img/structure/B13045615.png)

![Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B13045628.png)
![10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid](/img/structure/B13045641.png)

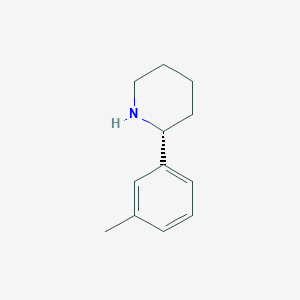

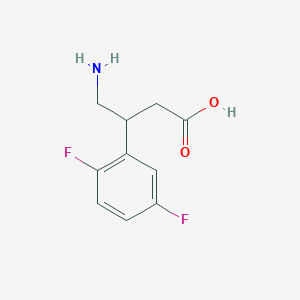
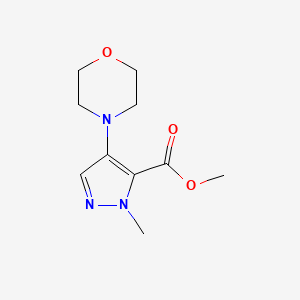
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B13045689.png)
